N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide
Description
N'-[(E)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide with 4-ethoxybenzaldehyde. Its structure features an (E)-configuration at the azomethine (–CH=N–) group, confirmed by X-ray crystallography and spectroscopic methods . The ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring enhances electron-donating effects, influencing its electronic properties and coordination behavior with metal ions.
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-13-8-6-12(7-9-13)11-17-18-15(19)14-5-3-4-10-16-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
AAPQJNGGDQDWRX-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
While ethanol is standard, alternative solvents like methanol or tetrahydrofuran (THF) have been explored for analogous hydrazone syntheses. Methanol increases reaction rates due to higher polarity but may reduce yields by promoting side reactions. THF, though less polar, offers better solubility for hydrophobic aldehydes but requires longer reaction times (8–12 hours).
Catalytic Systems
Protic vs. Lewis Acids:
-
Protic acids (HCl, H₂SO₄) are effective but may protonate the hydrazide, reducing nucleophilicity.
-
Lewis acids (e.g., ZnCl₂) have been tested in related systems, showing marginal yield improvements (5–10%) but complicating purification.
Solvent-Free Approaches:
Grinding reactants with a catalytic amount of acid under solvent-free conditions reduces reaction times to 1–2 hours but risks incomplete conversion due to poor mixing.
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethanol yields pale-yellow crystals with >95% purity. Slow evaporation at room temperature produces X-ray-quality crystals, as demonstrated for structurally similar compounds.
Analytical Data:
Chromatographic Validation
Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) confirms reaction completion, with the product exhibiting an Rf ≈ 0.5.
Comparative Analysis with Structural Analogs
Modifying the substituent on the benzaldehyde moiety significantly impacts synthesis efficiency:
The electron-donating ethoxy group slightly reduces reactivity compared to methoxy, necessitating longer reaction times. Steric effects from bulkier substituents (e.g., 4-tert-butyl) further decrease yields to <70%.
Scalability and Industrial Considerations
Bench-scale syntheses (10–100 g) maintain yields of 75–80% but require stringent temperature control to prevent byproduct formation. Pilot studies highlight the need for:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of pyridine-based carbohydrazides exhibit notable antimicrobial properties. For instance, compounds similar to N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide have been evaluated for their efficacy against various bacterial strains. A study indicated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anti-HIV Potential
Recent investigations into pyridine-based compounds have identified them as promising candidates for anti-HIV therapies. Specifically, molecular modeling studies revealed that certain derivatives can act as inhibitors of HIV integrase, a crucial enzyme for viral replication. The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their potency against HIV .
Anti-Cancer Properties
There is growing interest in the anti-cancer potential of pyridine carbohydrazides. Studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating a possible pathway for developing new anticancer drugs. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .
Fluorescence Studies
This compound has been investigated for its fluorescence properties. The compound demonstrates significant fluorescence under UV light, making it useful in various applications such as fluorescent probes in biological imaging and environmental monitoring. The excitation and emission spectra provide insights into its electronic transitions, with specific wavelengths being optimal for detection .
Fluorescence Data Summary:
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
|---|---|---|
| This compound | 399 | 750 |
| Other Similar Compounds | 370 | 399 |
Materials Science
Corrosion Inhibition
The compound has been explored as a potential corrosion inhibitor for metals. Studies indicate that it can form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is particularly relevant in industries where metal durability is critical.
Computational Studies
Computational chemistry has played a significant role in understanding the properties of this compound. Quantum mechanical calculations have provided insights into its molecular structure, vibrational modes, and electronic properties. These studies facilitate the design of new derivatives with enhanced biological or physical properties by predicting how structural changes might affect functionality .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This chelation can interfere with various biological processes, such as enzyme activity and redox reactions. The compound’s azomethine group (C=N) is crucial for its biological activity, as it can interact with cellular components and disrupt normal function .
Comparison with Similar Compounds
Substituent Effects on Electronic and Coordination Properties
The table below compares key derivatives of pyridine-carbohydrazides, highlighting substituent variations and their impacts:
Key Observations :
- Electron-Withdrawing Groups (e.g., –F in ): Enhance Lewis acidity, improving metal coordination but reducing solubility.
- Electron-Donating Groups (e.g., –OCH₃ in , –OCH₂CH₃ in ): Increase electron density at the azomethine group, stabilizing metal complexes .
- Heterocyclic Modifications (e.g., quinoline in , thiophene in ): Alter binding modes; quinoline derivatives show enhanced bioactivity due to π-π stacking interactions.
Coordination Chemistry and Geometries
- Cd(II) Complexes : The 4-ethoxy derivative forms a six-membered chelate ring with Cd(II), adopting a distorted octahedral geometry .
- Ni(II) Complexes : Fluoropyridine derivatives (e.g., ) favor square-planar geometries, while thiophene-containing ligands (e.g., ) stabilize octahedral Fe(III)/Ru(III) complexes.
- Cu(II) Complexes: Quinoline-based ligands (e.g., ) exhibit 1:2 (metal:ligand) stoichiometry, enhancing stability via Jahn-Teller distortion .
Biological Activity
N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a synthetic organic compound belonging to the hydrazone class, characterized by its unique structural features and promising biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial and antioxidant properties, synthesis methods, and potential applications.
Structural Overview
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound is synthesized through a condensation reaction between pyridine-2-carbohydrazide and 4-ethoxybenzaldehyde, typically requiring heating in an ethanol solvent with an acid catalyst.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that hydrazone derivatives like this compound can effectively inhibit the growth of various microbial strains. For instance:
- Gram-positive bacteria : The compound showed promising activity against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Inhibition was also noted against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : The compound exhibited antifungal activity against Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these activities were found to be within a range that suggests potential for further development as an antimicrobial agent .
2. Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Synthesis Methodology
The synthesis of this compound involves the following steps:
- Reactants Preparation : Pyridine-2-carbohydrazide and 4-ethoxybenzaldehyde are prepared in stoichiometric amounts.
- Condensation Reaction : The reactants are mixed in ethanol with an acid catalyst and heated to facilitate the condensation reaction.
- Purification : The product is purified through recrystallization techniques to achieve high purity levels.
This method allows for efficient synthesis while maintaining structural integrity and biological activity .
Interaction Studies
Molecular docking simulations have been conducted to investigate the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action and interaction dynamics, which are crucial for understanding its pharmacological potential.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide | Structure | Contains methoxy groups enhancing solubility; studied for antidepressant activity |
| N'-[(E)-(4-fluorophenyl)methylidene]pyridine-4-carbohydrazide | Structure | Fluorine substitution increases lipophilicity; potential anticancer properties |
| N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide | Structure | Methoxy group at meta position; investigated for neuroprotective effects |
Each compound exhibits unique biological activities due to variations in their substituents and structural configurations, highlighting the significance of this compound within medicinal chemistry.
Case Studies
Several studies have explored the therapeutic potential of hydrazone derivatives, including those structurally related to this compound:
- Antimicrobial Efficacy : A study evaluating various hydrazone derivatives reported that compounds similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains .
- Antioxidant Properties : Research indicated that hydrazone derivatives could reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
Q & A
Q. What are the optimal synthetic routes for N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide?
The compound is typically synthesized via condensation of pyridine-2-carbohydrazide with 4-ethoxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid. Key parameters include temperature control (70–80°C), reaction time (6–8 hours), and stoichiometric equivalence of reactants. Purification via recrystallization in ethanol yields high-purity product (>95%). This method aligns with hydrazide synthesis protocols for analogous compounds .
Q. How is structural characterization performed for this compound?
Structural elucidation involves:
Q. What are the primary biological targets of this hydrazide derivative?
Preliminary studies suggest interactions with enzymes (e.g., kinases) and receptors (e.g., G-protein-coupled receptors) due to its planar aromatic system and hydrazone moiety. Computational docking predicts binding to ATP pockets in kinases, making it a candidate for anticancer research .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC variability) may arise from assay conditions (pH, solvent) or impurities. Mitigation strategies include:
- Repeating assays under standardized conditions (e.g., PBS buffer, DMSO <1%).
- Validating purity via HPLC (C18 column, acetonitrile/water gradient) .
- Using SAR studies to isolate substituent effects (e.g., ethoxy vs. methoxy groups) .
Q. What methodologies are recommended for studying metal complexation?
Design metal complexes by reacting the compound with transition metals (e.g., Cu, Zn) in methanol. Characterize using:
- UV-Vis spectroscopy : Shift in λ indicates coordination.
- ESI-MS : Confirm complex stoichiometry.
- EPR : Assess geometric configuration (e.g., square planar vs. octahedral) .
Q. How can in silico tools optimize this compound for drug discovery?
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., EGFR kinase) to predict binding modes.
- DFT calculations (Gaussian) : Analyze electronic properties (HOMO-LUMO gaps) to guide derivatization.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What experimental approaches elucidate its mechanism of action?
- Kinetic assays : Measure enzyme inhibition (e.g., Michaelis-Menten plots for kinase activity).
- SPR/ITC : Quantify binding affinity (K) to targets.
- Transcriptomics : Identify downstream gene regulation via RNA-seq .
Q. How can crystallography challenges (e.g., twinning) be addressed?
For twinned crystals, use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands. High-resolution data (<1.0 Å) and HKLF5 format improve model accuracy .
Methodological Considerations
Q. What strategies improve corrosion inhibition studies for industrial applications?
Q. How do pH and temperature affect compound stability?
Conduct accelerated stability studies:
- Thermogravimetric analysis (TGA) : Decomposition thresholds (>200°C).
- pH-rate profiling : Monitor degradation kinetics (e.g., hydrolysis at pH <3 or >10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
